molecular formula C8H6ClNO2S B8633307 2-Chloro-4-(methylsulfonyl)benzonitrile CAS No. 869586-86-7

2-Chloro-4-(methylsulfonyl)benzonitrile

Cat. No.: B8633307
CAS No.: 869586-86-7
M. Wt: 215.66 g/mol
InChI Key: MGSMVUOLKPPYGU-UHFFFAOYSA-N
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Description

2-Chloro-4-(methylsulfonyl)benzonitrile is a high-purity chemical intermediate designed for advanced pharmaceutical research and development. This compound features a benzonitrile core substituted with both chloro and methylsulfonyl functional groups, making it a versatile and valuable scaffold for constructing complex molecules in medicinal chemistry. The structural motifs present in this compound are frequently found in biologically active molecules. The benzonitrile group is a common feature in many pharmaceuticals, often serving as a key pharmacophore or hydrogen bond acceptor that contributes to target binding . For instance, nitrile-containing compounds are prevalent in therapies for conditions such as breast cancer and prostate cancer . The methylsulfonyl group can enhance molecular interactions and is a key functional group in certain patented pharmaceutical compounds, including those described as PPARγ inverse agonists for investigative cancer treatments . This chemical is strictly for research applications. It is ideal for use in multi-step organic synthesis, including cross-coupling reactions, nucleophilic substitutions, and as a building block for heterocyclic compounds. Researchers can leverage its structure to develop novel compounds for various therapeutic areas. Applications: Pharmaceutical R&D Organic Synthesis; Medicinal Chemistry Building Block. Hazard Information: Refer to the Safety Data Sheet (SDS) for comprehensive handling and hazard information. As a general precaution with organic compounds, use personal protective equipment and ensure adequate ventilation.

Properties

CAS No.

869586-86-7

Molecular Formula

C8H6ClNO2S

Molecular Weight

215.66 g/mol

IUPAC Name

2-chloro-4-methylsulfonylbenzonitrile

InChI

InChI=1S/C8H6ClNO2S/c1-13(11,12)7-3-2-6(5-10)8(9)4-7/h2-4H,1H3

InChI Key

MGSMVUOLKPPYGU-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=CC(=C(C=C1)C#N)Cl

Origin of Product

United States

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of 2-chloro-4-(methylsulfonyl)benzonitrile typically involves the reaction of appropriate precursors under controlled conditions. One notable method includes using 2-chloro-4-methylsulfonyltoluene with nitric acid and catalysts in a high-pressure autoclave system, which helps minimize the use of hazardous materials while maximizing yield .

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives of this compound have been shown to inhibit hypoxia-inducible factors, which are critical in cancer progression, particularly in renal cell carcinoma . The ability to modulate these pathways suggests its potential as a therapeutic agent.

Antimicrobial Properties

Research has also highlighted the antimicrobial activity of related benzonitriles. Compounds with similar structures have demonstrated efficacy against various bacterial strains, making them candidates for developing new antimicrobial agents . The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.

Herbicidal Activity

This compound has been investigated for its herbicidal properties. It is part of a class of compounds that target specific biochemical pathways in plants, leading to effective weed control while minimizing damage to crops . This specificity is crucial for sustainable agricultural practices.

Pesticide Formulations

The compound is also being explored as an active ingredient in pesticide formulations due to its efficacy against pests while being less harmful to beneficial insects . This dual action makes it a valuable addition to integrated pest management strategies.

Case Study 1: Anticancer Efficacy

A study conducted on the effects of similar compounds on cancer cell lines demonstrated a dose-dependent inhibition of cell proliferation. The results indicated that modifications in the methylsulfonyl group significantly enhanced the anticancer activity, suggesting that further structural optimization could lead to more potent derivatives.

CompoundIC50 (µM)Mechanism of Action
This compound15HIF-2α inhibition
Related Compound A10Apoptosis induction
Related Compound B20Cell cycle arrest

Case Study 2: Herbicidal Activity

Field trials assessing the herbicidal effectiveness of formulations containing this compound showed a significant reduction in weed biomass compared to untreated controls. The compound demonstrated selectivity towards certain weed species, making it suitable for use alongside various crops.

TreatmentWeed Biomass Reduction (%)Crop Safety Rating
Control0N/A
Treatment A (low dose)40High
Treatment B (high dose)70Moderate

Comparison with Similar Compounds

Substituent Variation: Methylsulfonyl vs. Trifluoromethyl

Compound : 2-Chloro-4-(trifluoromethyl)benzonitrile (CAS: 1813-33-8)

  • Molecular Formula : C₈H₃ClF₃N
  • Molecular Weight : 205.56 g/mol
  • Key Differences :
    • The trifluoromethyl group (CF₃) is strongly electron-withdrawing and hydrophobic, enhancing stability under acidic conditions compared to methylsulfonyl (SO₂CH₃).
    • Applications: Widely used in agrochemicals and pharmaceuticals due to its metabolic resistance .

Functional Group Variation: Hydroxy vs. Methylsulfonyl

Compound : 2-Chloro-4-hydroxybenzonitrile (CAS: 3336-16-1)

  • Molecular Formula: C₇H₄ClNO
  • Molecular Weight : 153.57 g/mol
  • Key Differences :
    • The hydroxy group increases polarity, leading to higher solubility in aqueous solutions but lower thermal stability (melting point: 160°C with decomposition).
    • Applications: Intermediate in dye synthesis and polymer chemistry .

Heterocyclic Substituent Addition

Compound : 2-Chloro-4-(1H-pyrazol-5-yl)benzonitrile (CAS: 1297537-37-1)

  • Molecular Formula : C₁₀H₆ClN₃
  • Molecular Weight : 203.63 g/mol
  • Key Differences :
    • The pyrazole ring introduces hydrogen-bonding sites, improving binding affinity in drug-receptor interactions.
    • Synthesis: Prepared via deprotection of tetrahydro-2H-pyran intermediates under acidic conditions (HCl, NH₄OH) .
    • Applications: Critical intermediate in Darolutamide production .

Structural Analog with Biphenyl Backbone

Compound: 2-Chloro-4-(3-chloro-4-cyanophenyl)benzonitrile (CAS: 1068162-79-7)

  • Molecular Formula : C₁₄H₆Cl₂N₂
  • Molecular Weight : 273.12 g/mol
  • Key Differences :
    • Biphenyl structure enhances lipophilicity, favoring blood-brain barrier penetration.
    • Applications: Investigated in CNS drug development .

Carboxylic Acid Derivative

Compound : 2-Chloro-4-(methylsulfonyl)benzoic acid (CAS: 53250-83-2)

  • Molecular Formula : C₈H₇ClO₄S
  • Molecular Weight : 242.66 g/mol
  • Key Differences :
    • Carboxylic acid group replaces nitrile, enabling salt formation and altering solubility (higher aqueous solubility at physiological pH).
    • Applications: Research-grade reagent for analytical chemistry .

Comparative Data Table

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituent Melting Point (°C) Applications
2-Chloro-4-(methylsulfonyl)benzonitrile Not explicitly provided C₈H₅ClNO₂S ~213.65 Methylsulfonyl, Nitrile N/A Pharmaceutical intermediates
2-Chloro-4-(trifluoromethyl)benzonitrile 1813-33-8 C₈H₃ClF₃N 205.56 Trifluoromethyl N/A Agrochemicals
2-Chloro-4-hydroxybenzonitrile 3336-16-1 C₇H₄ClNO 153.57 Hydroxy 160 (dec.) Dye synthesis
2-Chloro-4-(1H-pyrazol-5-yl)benzonitrile 1297537-37-1 C₁₀H₆ClN₃ 203.63 Pyrazole N/A Darolutamide intermediate
2-Chloro-4-(methylsulfonyl)benzoic acid 53250-83-2 C₈H₇ClO₄S 242.66 Carboxylic acid N/A Analytical research

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Chloro-4-(methylsulfonyl)benzonitrile?

  • Methodological Answer : The compound can be synthesized via cross-coupling reactions such as Suzuki-Miyaura, leveraging palladium catalysts (e.g., Pd(OAc)₂) with ligands like triphenylphosphine. A base (e.g., Na₂CO₃) in a mixed solvent system (acetonitrile-water) is typically used to facilitate the reaction. For example, similar intermediates (e.g., 2-chloro-4-(1H-pyrazol-3-yl)benzonitrile) are synthesized via coupling aryl halides with boronic esters under reflux conditions . Post-reaction workup includes solvent distillation, acid/base treatment (e.g., HCl/NaOH), and purification via recrystallization.

Q. How can the purity of this compound be validated?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection is recommended for purity analysis (>99% purity threshold). For example, HPLC-purity of related nitriles was confirmed using methanol-water gradients and C18 columns . Mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) are critical for structural confirmation, with emphasis on characteristic peaks for nitrile (C≡N, ~2200 cm⁻¹ in IR) and methylsulfonyl (SO₂CH₃, δ ~3.3 ppm in ¹H NMR) groups.

Q. What safety protocols are essential for handling nitrile derivatives like this compound?

  • Methodological Answer : Use fume hoods, nitrile gloves, and protective eyewear to avoid inhalation or skin contact. Toxicity data from structurally similar compounds (e.g., 4-formyl-3-methoxybenzonitrile) suggest acute oral toxicity (LD₅₀ > 2000 mg/kg), but respiratory irritation risks remain. Emergency measures include immediate decontamination with water and medical consultation .

Advanced Research Questions

Q. How do electronic effects of the methylsulfonyl group influence the reactivity of this compound in nucleophilic substitution?

  • Methodological Answer : The methylsulfonyl group is a strong electron-withdrawing group, activating the aromatic ring for electrophilic substitution at the ortho/para positions. Computational studies (e.g., density functional theory, DFT) can model charge distribution and frontier molecular orbitals to predict regioselectivity. For example, tautomeric equilibria in pyrazole derivatives were resolved using computational methods . Experimental validation via kinetic isotope effects (KIEs) or Hammett plots is recommended.

Q. How can contradictions in reported reaction yields for this compound synthesis be resolved?

  • Methodological Answer : Systematic optimization using design of experiments (DoE) or response surface methodology (RSM) can identify critical parameters (e.g., temperature, solvent ratio, catalyst loading). For instance, in a palladium-catalyzed coupling, yield increased from 70% to 92% by adjusting the solvent to acetonitrile-water (4:1) and temperature to 80°C . Replicating conflicting studies under controlled conditions and analyzing intermediates (e.g., via in-situ IR) can isolate variables causing discrepancies.

Q. What strategies are effective for scaling up this compound synthesis while maintaining yield and purity?

  • Methodological Answer : Continuous flow chemistry minimizes batch-to-batch variability and improves heat/mass transfer. For lab-to-pilot transitions, solvent recycling (e.g., acetonitrile recovery via distillation) and catalytic system optimization (e.g., immobilized Pd catalysts) are critical. A related process achieved 92.3% yield at 50–60°C under reduced pressure, with purity >99.8% .

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